molecular formula C16H14N6OS B2857998 2-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034337-51-2

2-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No. B2857998
CAS RN: 2034337-51-2
M. Wt: 338.39
InChI Key: KOVQOKZCTDYZNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole derivatives has been reported in various studies . For example, Patel et al. synthesized a related compound, 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole, and evaluated it for anti-tubercular activity .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, such as the compound , have been found to exhibit antimicrobial properties . They can inhibit the growth of bacteria and other microorganisms, making them useful in the treatment of various infections.

Antitumor Activity

Imidazole compounds have shown potential in the treatment of cancer . They can inhibit the growth of tumor cells, making them a potential component of antitumor drugs.

Anti-inflammatory Activity

Imidazole derivatives have been found to exhibit anti-inflammatory properties . They can reduce inflammation in the body, which is beneficial in the treatment of diseases such as arthritis and other inflammatory conditions.

Antiviral Activity

Some imidazole compounds have shown antiviral properties . They can inhibit the replication of viruses, making them potentially useful in the treatment of viral infections.

Antidiabetic Activity

Imidazole compounds have been found to exhibit antidiabetic properties . They can help regulate blood sugar levels, making them potentially useful in the treatment of diabetes.

Neuroprotective Activity

Imidazole derivatives have shown potential as neuroprotective agents . They can protect nerve cells from damage, which is beneficial in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.

Antifungal Activity

Imidazole compounds have been found to exhibit antifungal properties . They can inhibit the growth of fungi, making them useful in the treatment of fungal infections.

Antihelmintic Activity

Imidazole derivatives have been found to exhibit antihelmintic properties . They can kill or inhibit the growth of parasitic worms, making them potentially useful in the treatment of helminth infections.

Future Directions

Imidazole and its derivatives have become important synthons in the development of new drugs . With their broad range of chemical and biological properties, they continue to be a focus of research in drug discovery .

properties

IUPAC Name

2-methyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6OS/c1-11-15(21-6-3-2-4-14(21)18-11)16(23)17-8-12-9-22(20-19-12)13-5-7-24-10-13/h2-7,9-10H,8H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVQOKZCTDYZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CN(N=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.